Ethyl 2-(2,5-dioxopyrrol-1-yl)benzoate
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Description
Ethyl 2-(2,5-dioxopyrrol-1-yl)benzoate is a chemical compound with the molecular formula C13H11NO4. It is an analogue of previously described 2-(2,5-dioxopyrrolidin-1-yl)-2-alkylacetamides with an additional benzene ring attached to the side methyl group .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(2,5-dioxopyrrol-1-yl)benzoate consists of a pyrrolidine-2,5-dione (also known as a maleimide) group attached to a benzoate ester group . The exact structural details are not provided in the available resources.Physical And Chemical Properties Analysis
Ethyl 2-(2,5-dioxopyrrol-1-yl)benzoate has a molecular weight of 245.234. Additional physical and chemical properties are not detailed in the available resources.Mechanism of Action
While the specific mechanism of action for Ethyl 2-(2,5-dioxopyrrol-1-yl)benzoate is not detailed in the available resources, related compounds have been studied for their anticonvulsant properties. These studies suggest that the mechanism of action may involve inhibition of calcium currents mediated by Cav 1.2 (L-type) channels .
Future Directions
properties
IUPAC Name |
ethyl 2-(2,5-dioxopyrrol-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-2-18-13(17)9-5-3-4-6-10(9)14-11(15)7-8-12(14)16/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQIABZDLCFQRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,5-dioxopyrrol-1-yl)benzoate |
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